2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride
Description
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a piperidine derivative featuring a 2-methoxyphenyl sulfanyl ethyl substituent. The compound’s structure combines a piperidine ring, a sulfur-containing ethyl linker, and a methoxy-substituted aromatic group. Such structural motifs are common in pharmaceuticals targeting neurological and cardiovascular receptors due to their ability to modulate receptor binding and pharmacokinetic properties .
Properties
Molecular Formula |
C14H22ClNOS |
|---|---|
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12;/h2-3,7-8,12,15H,4-6,9-11H2,1H3;1H |
InChI Key |
LARTXBOGTGFHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves several steps. One common method includes the reaction of 2-methoxyphenylthiol with 2-chloroethylpiperidine in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Modifications
2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine Hydrochloride
- Structural Difference : The methoxy group at the 2-position of the phenyl ring is replaced with a methyl group at the 4-position.
4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine Hydrochloride
- Structural Difference : The sulfanyl (-S-) group is replaced with a sulfonyl (-SO₂-) group, and the ethyl linker is shortened to a methyl group.
- Impact : Sulfonyl groups enhance electronegativity and hydrogen-bonding capacity, which may improve binding to polar receptor sites. However, the truncated linker could reduce flexibility, affecting conformational adaptability in biological systems .
(S)-2-(2-Methoxyphenyl)piperidine Hydrochloride
- Structural Difference : Lacks the sulfanyl ethyl chain; the 2-methoxyphenyl group is directly attached to the piperidine ring.
- Impact : The absence of the sulfur-containing linker simplifies the structure but may reduce interactions with hydrophobic pockets in target proteins. Stereochemistry (S-configuration) is critical for enantioselective activity, as seen in chiral receptor antagonists .
Piperidine, 2-(2,4-dimethoxyphenyl)-, Hydrochloride
- Structural Difference : Features two methoxy groups (2- and 4-positions) on the phenyl ring.
- Impact : Increased electron-donating effects from dual methoxy groups enhance aromatic ring stability and may improve binding to serotonin or adrenergic receptors. The molecular weight (257.76 g/mol) is higher than the target compound, affecting solubility and bioavailability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile |
|---|---|---|---|
| Target Compound | ~283.84* | Sulfanyl ethyl, 2-methoxy | Likely polar due to HCl salt |
| 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}... | ~267.84* | Sulfanyl ethyl, 4-methyl | Moderate lipophilicity |
| 4-(((2-Methoxyphenyl)sulfonyl)methyl)... | 305.82 | Sulfonyl methyl, 2-methoxy | High polarity |
| (S)-2-(2-Methoxyphenyl)piperidine HCl | 227.73 | Direct 2-methoxy attachment | Lower solubility in lipids |
*Estimated based on structural similarity.
Biological Activity
2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a piperidine ring with a methoxyphenyl sulfanyl ethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The molecular formula of 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride is C14H22ClNOS, with a molecular weight of 287.85 g/mol. Its structural representation can be expressed in SMILES notation as CCOC1=CC=CC=C1SCC2CCNCC2.Cl. The presence of both piperidine and sulfanyl groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride exhibit significant biological activities through several mechanisms:
- Monoamine Oxidase Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.
- Receptor Interaction : Similar compounds have shown affinity for various neurotransmitter receptors, including serotonin receptors. This interaction may contribute to their psychoactive effects and therapeutic applications in neuropsychiatric disorders .
Biological Activity
The biological activity of 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride can be summarized as follows:
Case Studies
Several studies have explored the biological effects and therapeutic potential of related compounds:
- Antidepressant Effects : A study demonstrated that derivatives with similar structural motifs exhibited significant antidepressant-like effects in animal models, suggesting that 2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride could have comparable efficacy.
- Neurotransmitter Modulation : Research on related piperidine compounds indicated their ability to modulate serotonin and norepinephrine levels, supporting their use in treating mood disorders .
- Antimicrobial Activity : A study on thiadiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that similar compounds could possess antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
